Structural Confirmation vs. Regioisomeric Analogs
The 4-bromo regioisomer is structurally distinguished from its 2-bromo (CAS not assigned) and 3-bromo (CAS 313233-43-1) positional isomers by 1H NMR spectroscopy. The target compound's InChIKey (VVZZHJFGZMFZHA-UHFFFAOYSA-N) and exact mass (465.976896 g/mol) provide unambiguous identity verification, which is critical for procurement where isomeric purity directly impacts assay reproducibility [1]. However, no quantitative potency, selectivity, or physicochemical data comparing the 4-bromo isomer to its 2-bromo or 3-bromo counterparts have been published.
| Evidence Dimension | Molecular identity (exact mass, InChIKey) |
|---|---|
| Target Compound Data | Exact Mass: 465.976896 g/mol; InChIKey: VVZZHJFGZMFZHA-UHFFFAOYSA-N |
| Comparator Or Baseline | 2-bromo isomer: CAS not assigned, no published data; 3-bromo isomer: CAS 313233-43-1, MW 467.4 g/mol, no published biological data |
| Quantified Difference | None available (no comparative assay data published) |
| Conditions | 1H NMR (SpectraBase); exact mass calculation |
Why This Matters
Without isomer-specific activity data, procurement selection must rely solely on structural identity verification; the 4-bromo isomer cannot be assumed equipotent to the 2-bromo or 3-bromo forms.
- [1] SpectraBase. benzamide, 4-[[(4-bromophenyl)sulfonyl]methylamino]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-. SpectraBase Compound ID: 7ZURspMHq8e. Wiley Science Solutions. View Source
